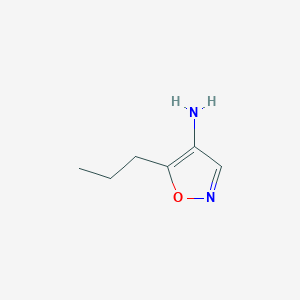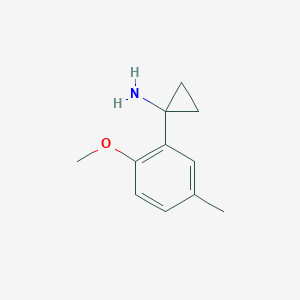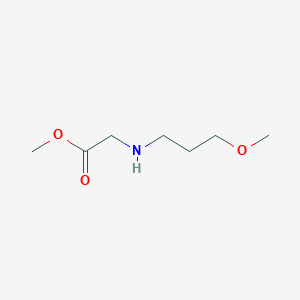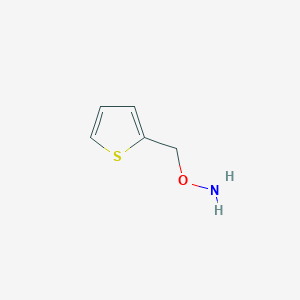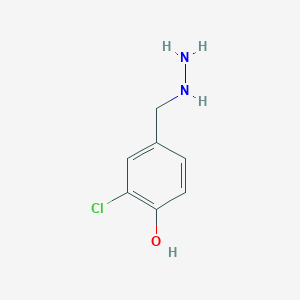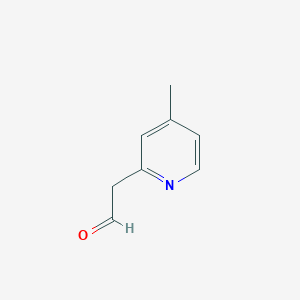![molecular formula C7H13NO2 B15323548 (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxa-6-azabicyclo[321]octan-1-yl)methanol is a nitrogen-containing heterocyclic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol typically involves the construction of the bicyclic core followed by functionalization. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and other advanced techniques to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol include other nitrogen-containing heterocycles such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom.
8-Azabicyclo[3.2.1]octane: This compound is structurally related and is found in tropane alkaloids.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure that includes both nitrogen and oxygen atoms. This unique arrangement provides distinct chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H13NO2/c9-5-7-3-6(8-4-7)1-2-10-7/h6,8-9H,1-5H2 |
Clave InChI |
XLUNVWNKIUMJRX-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CC1NC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)
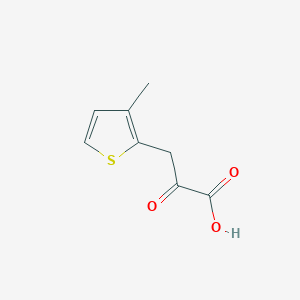
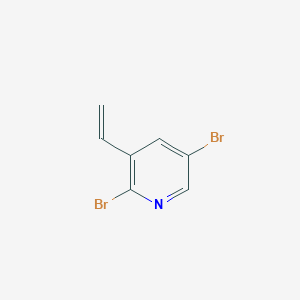

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
